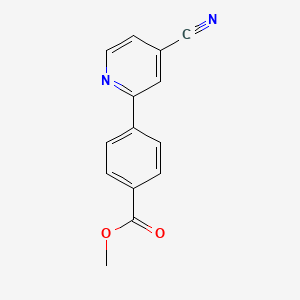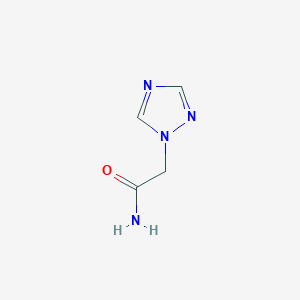
2-(1H-1,2,4-triazol-1-yl)acetamide
Vue d'ensemble
Description
“2-(1H-1,2,4-triazol-1-yl)acetamide” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . These compounds were rationally designed, synthesized, characterized, and tested against various fungi in vivo .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-triazole derivatives have shown promising results in various chemical reactions . For instance, they have been used in the design, synthesis, and evaluation of novel anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, some compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique
Anticancer Applications
The 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have shown promising anticancer properties . They have been synthesized and evaluated against human cancer cell lines such as MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Applications
Triazole compounds, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have been found to have antimicrobial properties . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Antifungal Applications
Triazole-containing drugs, such as fluconazole and voriconazole, have been used as antifungal agents . The triazole nucleus is present as a central structural component in these drug classes .
Anti-inflammatory Applications
1,2,4-Triazole compounds have been found to have anti-inflammatory properties . They are used as core molecules for the design and synthesis of many medicinal compounds .
Antidiabetic Applications
1,2,4-Triazole compounds, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have been used in the development of antidiabetic agents . They have been found to have therapeutic potential in this area .
Antihypertensive Applications
Triazole-containing drugs, such as trapidil, have been used as antihypertensive agents . The triazole nucleus is present as a central structural component in these drug classes .
Antidepressant Applications
Triazole-containing drugs, such as trazodone and nefazodone, have been used as antidepressants . The triazole nucleus is present as a central structural component in these drug classes .
Antiepileptic Applications
Triazole-containing drugs, such as rufinamide, have been used as antiepileptic agents . The triazole nucleus is present as a central structural component in these drug classes .
Safety and Hazards
Orientations Futures
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on the scaffold of 1,2,4-triazole derivatives are needed to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies suggest that these derivatives may interact with the binding pocket of the aromatase enzyme, which could be a possible target .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s worth noting that the interaction of 1,2,4-triazole derivatives with their targets can lead to changes in various biochemical pathways, potentially affecting the growth and proliferation of cancer cells .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . For instance, certain derivatives have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Action Environment
It’s worth noting that various internal and external factors can influence the action of chemotherapeutic agents .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRMZGYSACOJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(1H-1,2,4-triazol-1-yl)acetamide a potential candidate for antimicrobial agents?
A1: Research suggests that incorporating a 1,2,4-triazole ring into a compound's structure can enhance its antimicrobial activity. [] In the study by [], researchers synthesized a series of compounds containing both a 1,2,4-triazole ring and a specific acryloyl group. These compounds, including derivatives of 2-(1H-1,2,4-triazol-1-yl)acetamide, were then tested against various bacterial and fungal strains. The results showed promising antibacterial activity for some of the synthesized compounds, indicating their potential as antimicrobial agents.
Q2: How was 2-(1H-1,2,4-triazol-1-yl)acetamide synthesized and characterized in the lab?
A2: One study [] details a specific synthesis route for 2-(1H-1,2,4-triazol-1-yl)acetamide. The process involves first preparing 1,2,4-triazole potassium salt by reacting 1,2,4-triazole with potassium hydrate, using toluene to remove water formed during the reaction. This salt is then reacted with 2-chloro-N-methylacetamide (synthesized separately from methyl 2-chloroacetate and methylamine) in acetonitrile to yield the final product. The researchers optimized the reaction conditions, achieving a yield of 87.5%. They then confirmed the product's identity using various spectroscopic techniques, including ¹H NMR, MS, IR, and elemental analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)
![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)
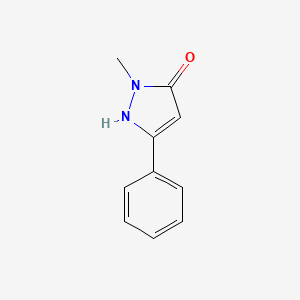
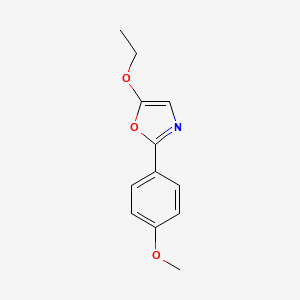
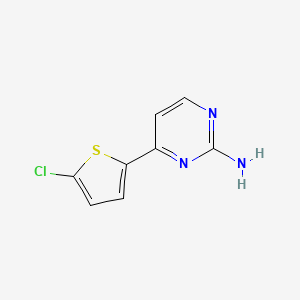
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)

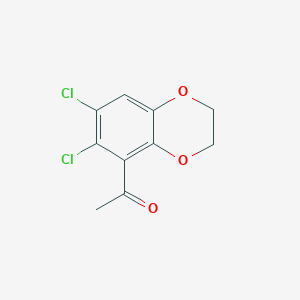

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)
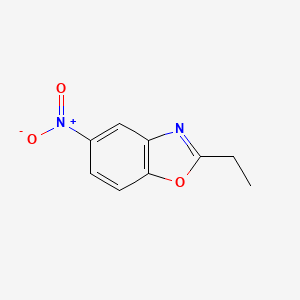
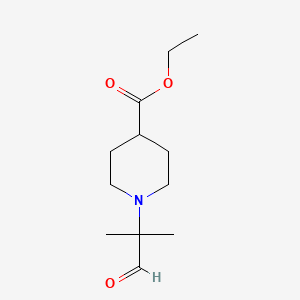
![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)
